Cas no 1351616-48-2 (N-(2,5-dimethylfuran-3-yl)methyl-2,3,5,6-tetramethylbenzene-1-sulfonamide)

1351616-48-2 structure
Nom du produit:N-(2,5-dimethylfuran-3-yl)methyl-2,3,5,6-tetramethylbenzene-1-sulfonamide
N-(2,5-dimethylfuran-3-yl)methyl-2,3,5,6-tetramethylbenzene-1-sulfonamide Propriétés chimiques et physiques
Nom et identifiant
-
- N-(2,5-dimethylfuran-3-yl)methyl-2,3,5,6-tetramethylbenzene-1-sulfonamide
- VU0536729-1
- N-[(2,5-dimethylfuran-3-yl)methyl]-2,3,5,6-tetramethylbenzenesulfonamide
- N-((2,5-dimethylfuran-3-yl)methyl)-2,3,5,6-tetramethylbenzenesulfonamide
- 1351616-48-2
- AKOS024538547
- N-[(2,5-dimethylfuran-3-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide
- F6201-0297
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- Piscine à noyau: 1S/C17H23NO3S/c1-10-7-11(2)14(5)17(13(10)4)22(19,20)18-9-16-8-12(3)21-15(16)6/h7-8,18H,9H2,1-6H3
- La clé Inchi: VWJZKHJJYCBIIY-UHFFFAOYSA-N
- Sourire: S(C1C(C)=C(C)C=C(C)C=1C)(NCC1C=C(C)OC=1C)(=O)=O
Propriétés calculées
- Qualité précise: 321.13986477g/mol
- Masse isotopique unique: 321.13986477g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 22
- Nombre de liaisons rotatives: 4
- Complexité: 459
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.7
- Surface topologique des pôles: 67.7Ų
N-(2,5-dimethylfuran-3-yl)methyl-2,3,5,6-tetramethylbenzene-1-sulfonamide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6201-0297-2μmol |
N-[(2,5-dimethylfuran-3-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide |
1351616-48-2 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6201-0297-50mg |
N-[(2,5-dimethylfuran-3-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide |
1351616-48-2 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6201-0297-20μmol |
N-[(2,5-dimethylfuran-3-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide |
1351616-48-2 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6201-0297-40mg |
N-[(2,5-dimethylfuran-3-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide |
1351616-48-2 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6201-0297-4mg |
N-[(2,5-dimethylfuran-3-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide |
1351616-48-2 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6201-0297-1mg |
N-[(2,5-dimethylfuran-3-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide |
1351616-48-2 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6201-0297-75mg |
N-[(2,5-dimethylfuran-3-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide |
1351616-48-2 | 90%+ | 75mg |
$208.0 | 2023-05-20 | |
Life Chemicals | F6201-0297-10μmol |
N-[(2,5-dimethylfuran-3-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide |
1351616-48-2 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6201-0297-10mg |
N-[(2,5-dimethylfuran-3-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide |
1351616-48-2 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6201-0297-20mg |
N-[(2,5-dimethylfuran-3-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide |
1351616-48-2 | 20mg |
$99.0 | 2023-09-09 |
N-(2,5-dimethylfuran-3-yl)methyl-2,3,5,6-tetramethylbenzene-1-sulfonamide Littérature connexe
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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